Merestinib - 1206799-15-6

Merestinib

Catalog Number: EVT-253231
CAS Number: 1206799-15-6
Molecular Formula: C30H22F2N6O3
Molecular Weight: 552.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Merestinib has been used in trials studying the treatment of Cancer, Solid Tumor, Advanced cancer, ColoRectal Cancer, and Metastatic Cancer, among others.
Merestinib is an orally available, small molecule inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. Merestinib selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. This agent has potent anti-tumor efficacy in mono and combination therapy in a broad range of cancers. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.

LY2874455

Relevance: Increased expression of hepatocyte growth factor (HGF), the ligand for MET, is implicated in resistance to MET inhibitor therapy in AML. FGFR signaling can lead to increased HGF expression, and combined inhibition of MET and FGFR is a potential strategy to overcome this resistance mechanism [, ]. Preclinical studies demonstrate the rationale for combining LY2874455 with Merestinib to suppress this resistance pathway.

PF04217903

Relevance: Unlike Merestinib, which targets multiple kinases, PF04217903 selectively inhibits MET. This difference was exploited in preclinical studies to understand the contribution of MET inhibition to the overall anti-angiogenic effects of Merestinib. Results demonstrated that Merestinib exhibits enhanced anti-angiogenic properties compared to PF04217903, suggesting that Merestinib's activity against other targets, in addition to MET, contributes to its anti-angiogenic effects [].

Ramucirumab

Relevance: This combination was explored based on the rationale that both drugs target distinct but complementary angiogenic pathways. Preclinical data demonstrated the potential for synergy between the two drugs, supporting their clinical evaluation in a Phase I clinical trial in patients with mCRC []. Merestinib's ability to inhibit angiogenesis, even in the absence of VEGFR2 inhibition, provided further support for this combination [, , ].

Savolitinib

Relevance: Savolitinib is structurally distinct from Merestinib and functions as a type I MET inhibitor, contrasting with Merestinib's classification as a type II inhibitor. This distinction leads to differences in their activity against specific secondary MET mutations that can drive resistance [, , ].

Capmatinib

Relevance: Capmatinib and Merestinib differ in their structural characteristics and modes of binding to the MET kinase domain. Specifically, Capmatinib acts as a type I inhibitor, while Merestinib exhibits type II inhibition. This distinction results in varying levels of sensitivity and resistance against secondary MET mutations, which commonly arise as resistance mechanisms [, , ].

Relevance: Cabozantinib shares several targets with Merestinib, including MET and AXL. It's also a type II kinase inhibitor, meaning it binds to the inactive conformation of the kinase domain. Cabozantinib's activity against acquired MET mutations and in ROS1-positive cancers make it a relevant comparator to Merestinib [, , , ].

Relevance: Both Glesatinib and Merestinib are orally available small molecule inhibitors that target MET and AXL, and both exhibit inhibitory effects against secondary MET mutations [, , ].

Abemaciclib

Relevance: The combination of Abemaciclib and Merestinib with the anti-PD-L1 antibody LY3300054 was explored preclinically to enhance antitumor immune responses. The rationale stemmed from the potential of these drugs to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint blockade [].

LY3300054

Relevance: The combination of LY3300054, an anti-PD-L1 antibody, with Merestinib was investigated in preclinical studies to enhance antitumor immunity in a CT26 murine tumor model. The combination showed synergistic antitumor activity compared to each agent alone and induced immunologic memory [, ].

Emibetuzumab

Relevance: Emibetuzumab and Merestinib both target MET, though through different mechanisms. Emibetuzumab is an antibody that prevents HGF binding, while Merestinib is a small molecule kinase inhibitor. Combining these agents could potentially enhance MET pathway inhibition. The combination of Emibetuzumab with Merestinib was tested in a preclinical study to evaluate its effect on tumor models characterized by MET exon 14 skipping [, ].

Cetuximab

Relevance: Cetuximab's combination with Merestinib was investigated in clinical trials for safety and tolerability, representing an effort to explore the potential of this combination in cancer treatment [].

Cisplatin

Relevance: The combination of Cisplatin with Merestinib has undergone testing in clinical trials for safety and tolerability, demonstrating the interest in exploring its potential in cancer treatment [, , ].

Gemcitabine

Relevance: The combination of Gemcitabine with Merestinib has been studied in clinical trials to evaluate its safety and tolerability, highlighting the interest in exploring its potential applications in cancer treatment [, , ].

Durvalumab

Relevance: Durvalumab, a PD-L1 inhibitor, is considered a relevant comparator to Merestinib in treating advanced biliary tract cancer. Clinical trials comparing different first-line systemic therapies, including those involving these drugs, provide insights into their relative efficacy [].

Cediranib

Relevance: Similar to the context of Durvalumab, Cediranib serves as a relevant comparison to Merestinib in treating advanced biliary tract cancer. Clinical trials evaluating various first-line systemic therapies, including those involving these agents, contribute to understanding their relative efficacy in this disease context [].

S-1 (Tegafur/Gimeracil/Oteracil Potassium)

Relevance: Analogous to the cases of Durvalumab and Cediranib, S-1 acts as a relevant comparator to Merestinib in managing advanced biliary tract cancer. Clinical trials investigating various first-line systemic therapies, including regimens incorporating these agents, provide insights into their relative effectiveness in this disease setting [].

Overview

Merestinib is an oral multikinase inhibitor primarily developed for the treatment of various advanced cancers. It targets several receptor tyrosine kinases, including MET, MST1R (RON), AXL, and ROS1, among others. Merestinib exhibits both antiproliferative and antiangiogenic properties, making it a promising candidate in oncology therapeutics. The compound has undergone clinical evaluation, demonstrating a tolerable safety profile and potential anticancer activity .

Source

Merestinib was initially developed by Eli Lilly and Company and is also known by its developmental code LY2801653. The compound has been studied extensively in preclinical and clinical settings, particularly focusing on its effectiveness against tumors that exhibit MET amplification or autocrine signaling .

Classification

Merestinib is classified as a small molecule kinase inhibitor. It belongs to the class of drugs that target multiple kinases involved in tumor growth and metastasis, thereby inhibiting cancer progression. Its mechanism includes blocking pathways that are crucial for cell proliferation and angiogenesis .

Synthesis Analysis

Methods

The synthesis of merestinib involves several key steps, primarily focusing on the construction of an indazole scaffold integral to its activity. Various synthetic routes have been explored to optimize yield and purity.

  1. Key Intermediates: The synthesis typically starts from commercially available starting materials, which are subjected to various chemical transformations such as alkylation, cyclization, and functional group modifications.
  2. Alternative Routes: Recent studies have proposed alternative synthetic pathways that enhance efficiency and reduce the number of steps required to obtain the final product. For instance, a new synthesis method for a critical indazole-containing building block has been documented .

Technical Details

The synthetic process often employs techniques such as:

  • Catalytic Reactions: Utilizing palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
  • Column Chromatography: Used for purification of intermediates throughout the synthesis process.
  • Continuous Manufacturing: Innovations in small-volume continuous manufacturing processes have been explored to improve production scalability under Current Good Manufacturing Practices (cGMP) .
Molecular Structure Analysis

Structure

Merestinib features a complex molecular structure characterized by an indazole core linked to various substituents that enhance its biological activity. The specific arrangement of atoms allows for effective binding to target kinases.

Data

  • Molecular Formula: C19H22N4O2
  • Molecular Weight: 342.4 g/mol
  • Structural Representation: The compound's structure can be represented in various forms, including 2D and 3D models that illustrate the spatial arrangement of atoms.
Chemical Reactions Analysis

Reactions

The chemical behavior of merestinib involves several significant reactions during its synthesis:

  • Alkylation: Key steps involve introducing alkyl groups to the indazole framework.
  • Cyclization Reactions: These are critical for forming the indazole ring system.

Technical Details

The reactions are generally monitored using techniques like Thin Layer Chromatography (TLC) to ensure completion before purification steps are undertaken. Yield percentages for key intermediates are often reported to assess the efficiency of each synthetic step .

Mechanism of Action

Process

Merestinib acts primarily by inhibiting multiple receptor tyrosine kinases involved in cancer cell signaling pathways. By blocking these pathways, merestinib effectively reduces tumor cell proliferation and angiogenesis.

Data

In preclinical studies, merestinib demonstrated significant inhibition of MET-amplified tumor cells in xenograft models, showcasing its potential efficacy against specific cancer types . The compound also affects downstream signaling pathways related to cell survival and growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Merestinib is stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.
  • pH Sensitivity: The compound's solubility can vary with pH changes, which may influence its bioavailability.

Relevant Data or Analyses

Studies have characterized its pharmacokinetic properties, including absorption rates, distribution volume, metabolism, and elimination half-life . These parameters are crucial for understanding dosing regimens in clinical applications.

Applications

Merestinib is primarily investigated for its use in treating advanced cancers, particularly those with aberrant MET signaling. Clinical trials have focused on:

  • Monotherapy Efficacy: Evaluating the effectiveness of merestinib alone against various malignancies.
  • Combination Therapies: Exploring its use in conjunction with other anticancer agents like cetuximab and cisplatin to enhance therapeutic outcomes .

Properties

CAS Number

1206799-15-6

Product Name

Merestinib

IUPAC Name

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide

Molecular Formula

C30H22F2N6O3

Molecular Weight

552.5 g/mol

InChI

InChI=1S/C30H22F2N6O3/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19/h3-16H,1-2H3,(H,33,34)(H,36,39)

InChI Key

QHADVLVFMKEIIP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY-2801653; LY 2801653; LY2801653; Merestinib

Canonical SMILES

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.